molecular formula C13H20O2 B3058503 Benzenemethanol, 3-(hexyloxy)- CAS No. 89820-47-3

Benzenemethanol, 3-(hexyloxy)-

Cat. No.: B3058503
CAS No.: 89820-47-3
M. Wt: 208.3 g/mol
InChI Key: FWRGRUULJWHHCH-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(hexyloxy)- (CAS: 89820-47-3) is an aromatic alcohol derivative characterized by a benzene ring substituted with a hydroxymethyl group (-CH₂OH) at position 1 and a hexyloxy group (-O-C₆H₁₃) at position 2. Its molecular formula is C₁₃H₂₀O₂, and its molecular weight is 208.30 g/mol.

Properties

CAS No.

89820-47-3

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

(3-hexoxyphenyl)methanol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,14H,2-5,9,11H2,1H3

InChI Key

FWRGRUULJWHHCH-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC(=C1)CO

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(hexyloxy)benzenemethanol vary in substituent type, chain length, and additional functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties of 3-(Hexyloxy)benzenemethanol and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-(Hexyloxy)benzenemethanol 89820-47-3 C₁₃H₂₀O₂ 208.30 -CH₂OH (position 1), -O-C₆H₁₃ (position 3) Intermediate in surfactants or drug synthesis
3-(Octyloxy)benzenemethanol 89820-42-8 C₁₅H₂₄O₂ 236.35 -O-C₈H₁₇ (position 3) Higher lipophilicity; potential for coatings
3-(Dodecyloxy)benzenemethanol 89820-45-1 C₁₉H₃₂O₂ 292.45 -O-C₁₂H₂₅ (position 3) Surfactant applications due to long chain
3-Phenoxybenzenemethanol 13826-35-2 C₁₃H₁₂O₂ 200.23 -O-C₆H₅ (phenoxy, position 3) Pharmaceutical intermediates (e.g., ester derivatives)
3-(Cyclopentyloxy)-4-methoxybenzenemethanol - C₁₃H₁₈O₃ 222.28 -O-cyclopentyl (position 3), -OCH₃ (position 4) Enhanced steric hindrance; drug design
4-(Dodecyloxy)benzenemethanol 61440-63-9 C₁₉H₃₂O₂ 292.45 -O-C₁₂H₂₅ (position 4) Positional isomer effects on crystallization

Key Observations:

Chain Length Effects : Increasing alkoxy chain length (e.g., hexyloxy vs. dodecyloxy) elevates molecular weight and lipophilicity, impacting solubility in polar solvents. Longer chains (e.g., dodecyl) are suited for surfactant applications, while shorter chains (e.g., hexyl) may serve as synthetic intermediates .

Substituent Position : Positional isomerism (e.g., 3- vs. 4-alkoxy) alters steric and electronic effects. For instance, 3-substituted derivatives may exhibit different reactivity in electrophilic aromatic substitution compared to 4-substituted analogs .

Functional Group Diversity: Derivatives like 3-phenoxybenzenemethanol (aromatic ether) and 3-(cyclopentyloxy)-4-methoxybenzenemethanol (cyclic ether + methoxy) demonstrate how varied substituents influence biological activity. The phenoxy group in 3-phenoxybenzenemethanol is a common pharmacophore in agrochemicals and pharmaceuticals .

Discrepancies and Considerations

  • CAS Number Accuracy: erroneously lists "Benzenemethanol" under CAS 100-44-7, which corresponds to benzyl chloride. The correct CAS for unsubstituted benzenemethanol (benzyl alcohol) is 100-51-6 . This highlights the need to verify CAS numbers from authoritative sources like NIST () .

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